molecular formula C35H54O16 B15138682 Stevisaliosides D

Stevisaliosides D

Cat. No.: B15138682
M. Wt: 730.8 g/mol
InChI Key: ROYKLQHJHWUUMX-KQTFRKLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stevisaliosides D is a natural compound extracted from the roots of Stevia serrata. It is known for its inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), with an IC50 value of 31.8 μM .

Preparation Methods

Synthetic Routes and Reaction Conditions: Stevisaliosides D is primarily isolated from the roots of Stevia serrata. The extraction process involves the use of solvents such as methanol or ethanol to obtain the crude extract, followed by purification using chromatographic techniques . The detailed synthetic routes for this compound are not extensively documented, as it is mainly derived from natural sources.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Stevia serrata roots. The process includes:

Chemical Reactions Analysis

Types of Reactions: Stevisaliosides D undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized, reduced, or substituted derivatives of this compound, which may exhibit different biological activities .

Scientific Research Applications

Stevisaliosides D has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness of Stevisaliosides D: this compound is unique due to its specific inhibitory activity against protein tyrosine phosphatase 1B, making it a valuable compound for antidiabetic research. Its distinct molecular structure and biological activity set it apart from other glycosides found in Stevia species .

Properties

Molecular Formula

C35H54O16

Molecular Weight

730.8 g/mol

IUPAC Name

[(2S,4S,5S)-3,4-diacetyloxy-6-(hydroxymethyl)-5-[(2S,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9R,10R,11S)-11,13-dihydroxy-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate

InChI

InChI=1S/C35H54O16/c1-16(38)47-26-25(50-29-24(43)23(42)20(41)14-46-29)21(13-37)49-30(27(26)48-17(2)39)51-31(44)33(4)8-5-7-32(3)22(33)6-9-34-10-18(12-36)35(45,15-34)11-19(40)28(32)34/h18-30,36-37,40-43,45H,5-15H2,1-4H3/t18?,19-,20-,21?,22-,23-,24?,25-,26-,27?,28-,29-,30-,32+,33+,34+,35?/m0/s1

InChI Key

ROYKLQHJHWUUMX-KQTFRKLSSA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@H](C(O[C@H](C1OC(=O)C)OC(=O)[C@@]2(CCC[C@@]3([C@@H]2CC[C@]45[C@H]3[C@H](CC(C4)(C(C5)CO)O)O)C)C)CO)O[C@H]6C([C@H]([C@H](CO6)O)O)O

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C2(CCCC3(C2CCC45C3C(CC(C4)(C(C5)CO)O)O)C)C)CO)OC6C(C(C(CO6)O)O)O

Origin of Product

United States

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